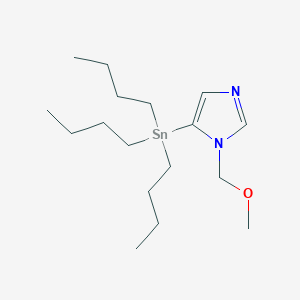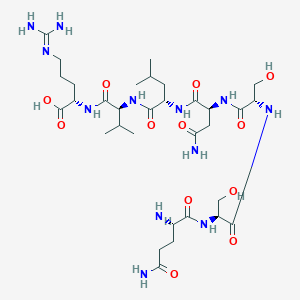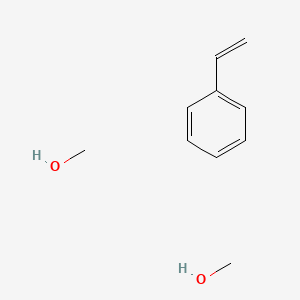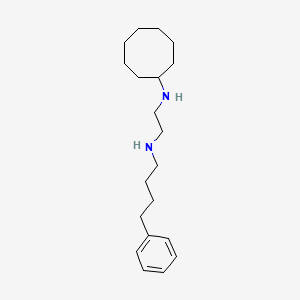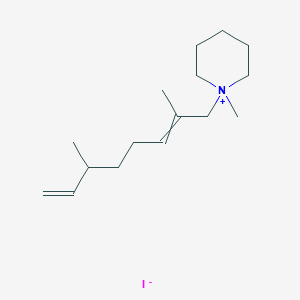
1-(2,6-Dimethylocta-2,7-dien-1-YL)-1-methylpiperidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(2,6-Dimethylocta-2,7-dien-1-YL)-1-methylpiperidin-1-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 2,6-dimethylocta-2,7-dien-1-yl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures.
Formation of Intermediate: The piperidine reacts with 2,6-dimethylocta-2,7-dien-1-yl bromide to form an intermediate compound.
Quaternization: The intermediate compound is then treated with methyl iodide to introduce the iodide ion, resulting in the formation of this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.
Chemical Reactions Analysis
1-(2,6-Dimethylocta-2,7-dien-1-YL)-1-methylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically result in the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride or bromide ions. These reactions are often carried out in the presence of a suitable solvent and catalyst.
Addition: The compound can participate in addition reactions with various reagents, leading to the formation of addition products.
Scientific Research Applications
1-(2,6-Dimethylocta-2,7-dien-1-YL)-1-methylpiperidin-1-ium iodide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. It is also studied for its potential use as a catalyst in various chemical reactions.
Biology: In biological research, the compound is investigated for its potential effects on cellular processes and its ability to interact with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent or as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound is studied for its potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylocta-2,7-dien-1-YL)-1-methylpiperidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, the compound may interact with signaling pathways involved in cell growth and differentiation, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-(2,6-Dimethylocta-2,7-dien-1-YL)-1-methylpiperidin-1-ium iodide can be compared with other similar compounds, such as:
4-(2,6-Dimethylocta-2,7-dien-1-yl)-4-methylmorpholin-4-ium iodide: This compound has a similar structure but contains a morpholine ring instead of a piperidine ring.
Notopterol: This compound has a similar dimethylocta-dienyl group but is structurally different due to the presence of a furan ring.
(2S,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol: This compound has a different core structure but shares some functional groups with this compound.
Properties
CAS No. |
376365-34-3 |
|---|---|
Molecular Formula |
C16H30IN |
Molecular Weight |
363.32 g/mol |
IUPAC Name |
1-(2,6-dimethylocta-2,7-dienyl)-1-methylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C16H30N.HI/c1-5-15(2)10-9-11-16(3)14-17(4)12-7-6-8-13-17;/h5,11,15H,1,6-10,12-14H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
MOJBZJIRWMDWMB-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCC=C(C)C[N+]1(CCCCC1)C)C=C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
![6-(2,3,3-Trifluorocyclobut-1-en-1-yl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14240330.png)
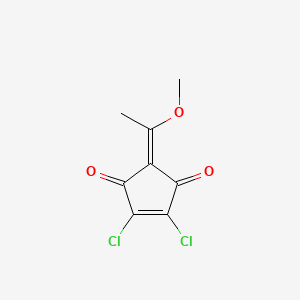
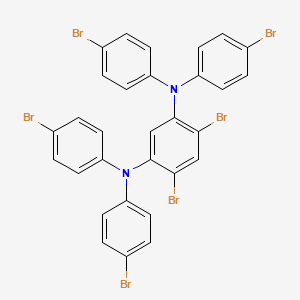
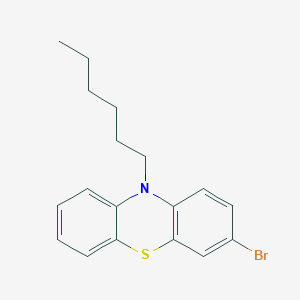
![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
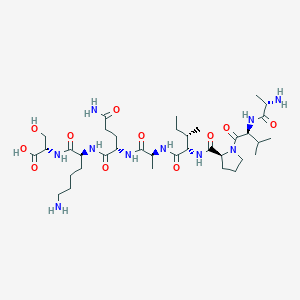
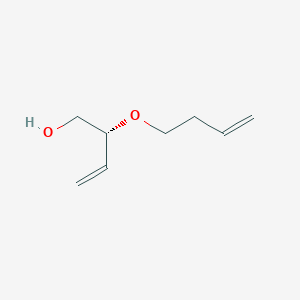
![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)

